molecular formula C6H10O4 B128205 Adipic acid-d10 CAS No. 25373-21-1

Adipic acid-d10

Cat. No.: B128205
CAS No.: 25373-21-1
M. Wt: 156.2 g/mol
InChI Key: WNLRTRBMVRJNCN-YQMDOBQVSA-N
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Description

Adipic acid-d10, also known as deuterated adipic acid or hexanedioic acid-d10, is a deuterium-labeled compound. It is a stable isotope-labeled analog of adipic acid, where all hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipic acid-d10 can be synthesized through the deuteration of adipic acid. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under elevated temperatures and pressures to achieve complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms in adipic acid with deuterium atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Adipic acid-d10 undergoes similar chemical reactions as adipic acid, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adipic acid-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard or reference compound in NMR studies to analyze molecular structures and dynamics.

    Mass Spectrometry: Employed as a reference compound in mass spectrometry for the identification and quantification of other compounds.

    Isotope Tracing Studies: Used in metabolic studies to trace the pathways and fate of adipic acid in biological systems.

    Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties and behavior

Mechanism of Action

The mechanism of action of adipic acid-d10 is primarily related to its role as a labeled compound in analytical techniques. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and analysis of molecular structures. In mass spectrometry, the deuterium labeling allows for accurate quantification and differentiation of compounds based on their mass-to-charge ratios .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of deuterium atoms allows for better resolution and accuracy in these techniques, making this compound a valuable tool in scientific research .

Properties

IUPAC Name

dideuterio 2,2,3,3,4,4,5,5-octadeuteriohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-YQMDOBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583744
Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-21-1
Record name Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25373-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25373-21-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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